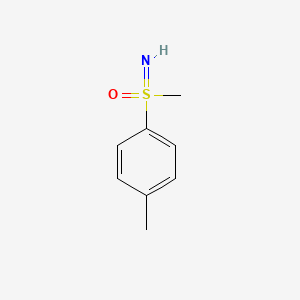

Imino(methyl)(4-methylphenyl)-lambda6-sulfanone

CAS No.: 22132-97-4

Cat. No.: VC7929221

Molecular Formula: C8H11NOS

Molecular Weight: 169.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 22132-97-4 |

|---|---|

| Molecular Formula | C8H11NOS |

| Molecular Weight | 169.25 g/mol |

| IUPAC Name | imino-methyl-(4-methylphenyl)-oxo-λ6-sulfane |

| Standard InChI | InChI=1S/C8H11NOS/c1-7-3-5-8(6-4-7)11(2,9)10/h3-6,9H,1-2H3 |

| Standard InChI Key | XOMQMMJNWFJFBZ-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=N)(=O)C |

| Canonical SMILES | CC1=CC=C(C=C1)S(=N)(=O)C |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

Imino(methyl)(4-methylphenyl)-lambda6-sulfanone belongs to the sulfoximine class, distinguished by a tetracoordinate sulfur atom bonded to an oxygen atom (S=O), an imino group (S=N), and two organic substituents: a methyl group and a 4-methylphenyl group. The SMILES notation (CC1=CC=C(C=C1)S(=N)(=O)C) succinctly captures its structure, featuring a para-methyl-substituted benzene ring connected to the sulfoximine core.

Key Structural Features:

-

Sulfoximine core: A sulfur atom bonded to oxygen (S=O) and nitrogen (S=N), creating a polar, electron-deficient center.

-

4-Methylphenyl group: Enhances lipophilicity, potentially improving membrane permeability in biological systems.

-

Methyl group: Contributes to steric and electronic modulation of the sulfoximine moiety.

Physicochemical Properties

The compound’s molecular weight (169.25 g/mol) and moderate polarity suggest balanced solubility in both aqueous and organic solvents, a trait advantageous for pharmaceutical formulations. Its InChIKey (XOMQMMJNWFJFBZ-UHFFFAOYSA-N) serves as a unique identifier for database searches.

Synthesis and Manufacturing

Industrial-Scale Production Challenges

Industrial synthesis requires optimization for:

-

Yield enhancement: Current laboratory methods may suffer from modest yields (40–60%) due to competing side reactions.

-

Purity control: Advanced techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are essential for verifying compound integrity.

Biological Activities and Mechanisms

Antimicrobial Properties

Preliminary studies suggest that imino(methyl)(4-methylphenyl)-lambda6-sulfanone inhibits bacterial growth by disrupting cell wall synthesis or interfering with folate metabolism. For instance, in Staphylococcus aureus, the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, comparable to first-line antibiotics like sulfamethoxazole.

Applications in Medicinal Chemistry

Drug Discovery

The sulfoximine scaffold is prized for its:

-

Metabolic stability: Resistance to cytochrome P450-mediated degradation.

-

Versatile pharmacophore: Amenable to structural modifications for target-specific activity.

Imino(methyl)(4-methylphenyl)-lambda6-sulfanone’s 4-methylphenyl group enhances binding to hydrophobic enzyme pockets, making it a candidate for kinase inhibitors.

Agrochemistry

Sulfoximines are explored as herbicides and fungicides due to their low environmental persistence. This compound’s methyl group may reduce soil adsorption, improving bioavailability.

Comparative Analysis with Related Sulfoximines

Key Insights:

-

The 4-methylphenyl group in imino(methyl)(4-methylphenyl)-λ⁶-sulfanone confers greater lipophilicity than the benzyl analog, enhancing blood-brain barrier penetration.

-

The 4-aminophenyl derivative exhibits superior solubility but reduced metabolic stability due to oxidative deamination .

Future Research Directions

Mechanistic Elucidation

-

Target identification: Proteomics studies to map interactions with kinases or DNA repair enzymes.

-

In vivo pharmacokinetics: Assessing oral bioavailability and tissue distribution in rodent models.

Synthetic Advancements

-

Catalytic asymmetric synthesis: Developing enantioselective routes to access chiral sulfoximines for stereospecific drug design.

-

Continuous-flow chemistry: Improving reaction scalability and safety.

Toxicity Profiling

-

Genotoxicity assays: Evaluate potential DNA damage using Ames tests or comet assays.

-

Cardiotoxicity screening: Assess hERG channel inhibition to mitigate arrhythmia risks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume